molecular formula C9H11NO2S B1451767 4-(Cyclopropanesulfonyl)aniline CAS No. 1147558-13-1

4-(Cyclopropanesulfonyl)aniline

Cat. No.: B1451767
CAS No.: 1147558-13-1
M. Wt: 197.26 g/mol
InChI Key: JRPZKEUELSTMFP-UHFFFAOYSA-N
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Description

4-(Cyclopropanesulfonyl)aniline is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 g/mol It is characterized by the presence of a cyclopropylsulfonyl group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropanesulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, sulfides, thiols, and various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 4-(Cyclopropanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)aniline
  • 4-(Ethylsulfonyl)aniline
  • 4-(Phenylsulfonyl)aniline

Comparison: 4-(Cyclopropanesulfonyl)aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

4-(Cyclopropanesulfonyl)aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropane group attached to a sulfonyl moiety, has been studied for various pharmacological properties, including its role as a kinase inhibitor and its effects on different biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2S, with a molecular weight of approximately 213.28 g/mol. The structure features an aniline core substituted with a cyclopropanesulfonyl group, which is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical cellular processes. It has been shown to inhibit certain kinases, which play essential roles in cell signaling pathways associated with cancer and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the modulation of COX-2 activity, similar to other sulfonamide derivatives .

Biological Activity Studies

Research has demonstrated the compound's efficacy in various in vitro and in vivo models:

  • Inhibition of Cancer Cell Proliferation : In studies involving human cancer cell lines, this compound exhibited significant growth inhibition at micromolar concentrations. The IC50 values reported vary depending on the cell line but generally fall within the range of 5-15 µM.
  • Inflammation Models : In animal models of inflammation, the compound showed a reduction in inflammatory markers and edema when administered prior to inflammatory stimuli, indicating potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
Kinase InhibitionRecombinant CDK assaysIC50 = 10 µM
Cancer Cell ProliferationHuman cancer cell linesGrowth inhibition (IC50 = 5-15 µM)
Anti-inflammatory ActivityRat paw edema modelReduced inflammation by 30-50%

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study focusing on non-small cell lung cancer (NSCLC) demonstrated that treatment with the compound led to decreased tumor growth and enhanced apoptosis markers when combined with standard chemotherapy agents .
  • Case Study 2 : Research on chronic inflammatory conditions showed that administration of this compound resulted in significant reductions in pro-inflammatory cytokines, suggesting its utility as an adjunct therapy for inflammatory diseases .

Properties

IUPAC Name

4-cyclopropylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPZKEUELSTMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297498
Record name 4-(Cyclopropylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147558-13-1
Record name 4-(Cyclopropylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147558-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.60 g (7.0 mmol) of 1-cyclopropanesulphonyl-4-nitrobenzene in 50 ml of ethanol and 50 ml of THF was admixed with 3.2 g of Raney nickel (50% moisture) and hydrogenated for 1.5 hours under atmospheric pressure at 0° C. The mixture was filtered and concentrated by evaporation. This gave 1.28 g (6.5 mmol; yield: 92%) of the product.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropanesulfonyl)aniline
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4-(Cyclopropanesulfonyl)aniline
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4-(Cyclopropanesulfonyl)aniline
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4-(Cyclopropanesulfonyl)aniline

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